REACTION_CXSMILES
|
ClC1C=CC=CC=1C=O.CC1C=CN=CC=1.C(OC(=O)C)(=O)C.[Cl:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH:31]=[CH:32][C:33]1[CH:38]=[CH:37][N:36]=[CH:35][CH:34]=1>>[Cl:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][CH2:32][C:33]1[CH:34]=[CH:35][N:36]=[CH:37][CH:38]=1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
4-[2-(2-chlorophenyl)ethenyl]pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C=CC1=CC=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 200 ml
|
Type
|
WASH
|
Details
|
The chloroform solution is washed with aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The oily residue is dissolved in isopropanol
|
Type
|
ADDITION
|
Details
|
treated with HCl in isopropanol until acidic
|
Type
|
FILTRATION
|
Details
|
The crystalline hydrochloride salt is filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 150 ml
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
to yield 12.6 g
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)CCC1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |